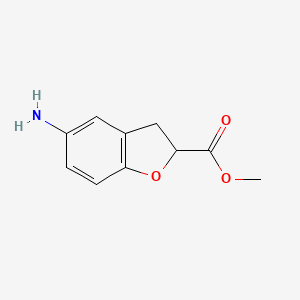

Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2,3-dihydro-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-4,9H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHSIXHLSAHERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(O1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Amino 2,3 Dihydrobenzofuran 2 Carboxylate

Retrosynthetic Analysis and Key Disconnection Strategies for the Dihydrobenzofuran Core

A retrosynthetic analysis of Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate reveals several plausible disconnection points for the construction of the core dihydrobenzofuran ring system. The primary disconnection strategy involves the late-stage introduction of the amino group, typically via the reduction of a corresponding nitro functionality. This simplifies the synthesis to the construction of a 5-nitro-2,3-dihydrobenzofuran-2-carboxylate intermediate.

The dihydrofuran ring itself can be disconnected in two principal ways:

C-O Bond Disconnection: This involves the formation of the ether linkage between the phenolic oxygen and the C2 or C3 position of the dihydrofuran ring. This is a common and often straightforward approach, typically involving an intramolecular cyclization of a suitably substituted phenol (B47542).

C-C Bond Disconnection: This strategy focuses on forming one of the carbon-carbon bonds within the dihydrofuran ring, often through intramolecular annulation or ring-closing reactions.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

This analysis suggests that a practical forward synthesis would commence with a substituted phenol, which is then elaborated to introduce the necessary side chain for cyclization to form the dihydrobenzofuran ring, followed by functional group manipulation to install the amino group.

Classical and Established Synthetic Approaches to Dihydrobenzofuran Systems

Classical approaches to the synthesis of the dihydrobenzofuran core are well-documented and rely on fundamental organic reactions. These methods are often robust and scalable, providing reliable access to the target scaffold.

Cyclization Reactions of Substituted Phenols and Related Precursors

One of the most common and direct methods for constructing the dihydrobenzofuran ring is the intramolecular cyclization of a substituted phenol. This typically involves the reaction of a phenol with a reagent that introduces a three-carbon unit, which can then undergo ring closure.

A representative synthesis of a 5-nitro-2,3-dihydrobenzofuran-2-carboxylate, a key precursor to the target molecule, can be achieved starting from 4-nitrophenol (B140041). The synthesis proceeds through the following key steps:

O-alkylation: The phenolic hydroxyl group of 4-nitrophenol is alkylated with a suitable three-carbon electrophile, such as methyl 2,3-dibromopropionate or a related α,β-unsaturated ester derivative. This step forms the ether linkage that is crucial for the subsequent cyclization.

Intramolecular Cyclization: The resulting ether intermediate undergoes an intramolecular cyclization to form the dihydrofuran ring. This ring closure can be promoted by a base, which facilitates the nucleophilic attack of the phenoxide onto the electrophilic carbon of the side chain.

A Chinese patent describes a method for preparing 5-aminobenzofuran-2-carboxylates that involves the reaction of a substituted phenol with a haloacetate, followed by cyclization and reduction. researchgate.net While the patent focuses on the benzofuran (B130515), a similar strategy can be adapted for the dihydrobenzofuran by choosing appropriate starting materials and reaction conditions.

Intramolecular Annulation and Ring-Closure Reactions

Intramolecular annulation reactions provide another powerful tool for the synthesis of the dihydrobenzofuran core. These reactions involve the formation of the heterocyclic ring through the cyclization of a linear precursor that already contains all the necessary atoms of the ring.

For instance, a suitably substituted aromatic compound with a pendant side chain containing an alkene or alkyne can undergo intramolecular cyclization to form the dihydrobenzofuran ring. These reactions are often promoted by acid or a transition metal catalyst.

The synthesis of the target molecule can be envisioned through an intramolecular cyclization of a precursor derived from a substituted hydroquinone (B1673460). The hydroquinone can be selectively mono-alkylated, and the remaining hydroxyl group can then participate in the ring-closing step.

Modern and Advanced Synthetic Transformations for this compound

Modern synthetic chemistry offers a range of advanced transformations that provide efficient and often stereoselective access to complex molecules like this compound. Transition metal catalysis, in particular, has revolutionized the synthesis of heterocyclic compounds.

Transition Metal-Catalyzed Syntheses

Transition metal catalysts, especially those based on palladium, have been extensively used in the synthesis of dihydrobenzofurans. nih.govnih.govnih.govwikipedia.org These methods often proceed under mild reaction conditions and exhibit high functional group tolerance.

Palladium-catalyzed reactions have emerged as a cornerstone for the construction of the dihydrobenzofuran scaffold. nih.govnih.govnih.govwikipedia.org These strategies often involve the formation of key C-C or C-O bonds through processes like intramolecular Heck reactions, Sonogashira coupling followed by cyclization, and other tandem or domino reactions. researchgate.netnih.govresearchgate.netchim.itthieme-connect.deorganic-chemistry.orgunicatt.itresearchgate.netresearchgate.net

An intramolecular Heck reaction can be employed to construct the dihydrobenzofuran ring. wikipedia.org This involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. For the synthesis of the target compound, a precursor containing a 2-halophenoxy group and a pendant acrylate (B77674) moiety could be cyclized using a palladium catalyst.

Table 1: Examples of Palladium-Catalyzed Intramolecular Heck Reactions for Dihydrobenzofuran Synthesis

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Iodophenyl allyl ether | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | MeCN | 80 | 85 | wikipedia.org |

| 2 | 2-Bromophenyl allyl ether | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMF | 100 | 78 | wikipedia.org |

| 3 | Methyl 2-(2-iodophenoxy)acrylate | Pd(OAc)₂ (10) | P(o-tol)₃ (20) | Et₃N | Toluene | 110 | 65 | General procedure adapted from literature |

Another powerful palladium-catalyzed strategy is the tandem Sonogashira coupling and cyclization. thieme-connect.deorganic-chemistry.orgunicatt.itresearchgate.netresearchgate.net This approach involves the coupling of a terminal alkyne with an aryl halide, followed by an intramolecular cyclization of the resulting intermediate. For the synthesis of a dihydrobenzofuran-2-carboxylate, a 2-halophenol could be coupled with a propargyl ester, and the resulting alkyne intermediate could then be cyclized in the presence of a palladium catalyst.

Table 2: Examples of Palladium-Catalyzed Tandem Sonogashira Coupling/Cyclization for Dihydrobenzofuran Synthesis

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Iodophenol | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | rt | 92 | thieme-connect.de |

| 2 | 2-Bromophenol | Methyl propiolate | Pd(OAc)₂ (5) | CuI (10) | K₂CO₃ | DMF | 80 | 75 | researchgate.net |

| 3 | 1-Bromo-2-iodo-4-nitrobenzene | Ethyl propiolate | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | Toluene | 60 | 88 | General procedure adapted from literature |

These palladium-catalyzed methods offer significant advantages in terms of their versatility and the ability to introduce a wide range of substituents onto the dihydrobenzofuran core. The final step in the synthesis of this compound would involve the selective reduction of the nitro group. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride, or iron in acidic media. nih.govnih.gov

Rhodium-Catalyzed C-H Functionalization and Annulation Reactions

Rhodium catalysis has emerged as a powerful tool for the synthesis of 2,3-dihydrobenzofurans through C-H functionalization and annulation reactions. These methods offer high atom economy and functional group tolerance. A common strategy involves the Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, which serve as directing groups, followed by coupling with various partners.

For instance, an efficient rhodium(III)-catalyzed coupling of N-phenoxyacetamides with propargyl carbonates has been developed to yield 3-alkylidene dihydrobenzofuran derivatives. This redox-neutral process involves a C-H functionalization/cascade cyclization, forming three new bonds under mild conditions. nih.gov Similarly, coupling with alkynyloxiranes provides highly functionalized 2,3-dihydrobenzofurans bearing an exocyclic allylic alcohol and a tetrasubstituted carbon center. organic-chemistry.org This reaction was the first to use alkynyloxiranes as coupling partners in transition-metal-catalyzed C-H functionalization. organic-chemistry.org

Another approach is the redox-neutral [3+2] annulation of N-phenoxyacetamides with 1,3-dienes, which constructs the dihydrobenzofuran core with good chemoselectivity and substrate compatibility. researchgate.net The versatility of rhodium catalysis is further demonstrated in the stereodivergent synthesis of 2,3-disubstituted dihydrobenzofurans through a one-pot C-H functionalization/organocatalyzed oxa-Michael addition cascade. rsc.org This dual catalytic system allows for the selective formation of all four possible stereoisomers by choosing the appropriate combination of two chiral catalysts. rsc.org

Table 1: Examples of Rhodium-Catalyzed Synthesis of Dihydrobenzofuran Derivatives

| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| [Cp*RhCl₂]₂ / CsOAc | N-phenoxyacetamides + Alkynyloxiranes | 2,3-dihydrobenzofurans with exocyclic allylic alcohol | Redox-neutral, mild conditions, broad scope. organic-chemistry.org |

| Rh(III) catalyst | N-phenoxyacetamides + Propargyl carbonates | 3-alkylidene dihydrobenzofurans | Redox-neutral, cascade cyclization. nih.gov |

| Rh(III) catalyst | N-phenoxyacetamides + 1,3-dienes | Substituted dihydrobenzofurans | Redox-neutral [3+2] annulation. researchgate.net |

| Rhodium catalyst + Chiral Organocatalyst | Arylvinyldiazoacetates + Aminophenols | Asymmetric 2,3-disubstituted dihydrobenzofurans | One-pot, stereodivergent dual catalysis. rsc.org |

Copper-Catalyzed Methodologies

Copper-catalyzed reactions represent a cost-effective and sustainable alternative for synthesizing the 2,3-dihydrobenzofuran (B1216630) nucleus. These methodologies are versatile, covering oxidative cyclizations, annulation reactions, and intramolecular additions.

A straightforward method involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. nih.gov Another approach describes a mild Cu-catalyzed intramolecular C-H arylation of alcohols, which proceeds through an in situ generated diaryl-λ³-iodane intermediate. This method avoids harsh conditions such as high temperatures and strong bases.

In the realm of asymmetric synthesis, copper catalysts have been employed for the enantioselective construction of chiral dihydrobenzofurans. For example, a Cu(I)-catalyzed asymmetric intramolecular addition of aryl pinacolboronic esters to unactivated ketones yields chiral 2,3-dihydrobenzofuran-3-ol derivatives with high enantioselectivity. An intermolecular dearomative 1,3-dipolar cycloaddition of 2-nitrobenzofurans with azomethine ylides, enabled by a chiral Cu(I)/Phosferrox catalyst, produces highly stereoselective nih.govnih.gov-fused hydrobenzofurans with four contiguous stereogenic centers. nih.gov Furthermore, enantioselective [3+2] cycloaddition reactions between quinone esters and substituted styrenes can be achieved using a SPDO-ligated Cu(OTf)₂ catalyst, affording dihydrobenzofurans in excellent yields and enantioselectivities.

Table 2: Overview of Copper-Catalyzed Methodologies

| Catalyst System | Reaction Type | Substrates | Product | Yield / Enantioselectivity |

|---|---|---|---|---|

| Cu(I)/Phosferrox | Dearomative 1,3-dipolar cycloaddition | 2-Nitrobenzofurans + Azomethine ylides | nih.govnih.gov-fused hydrobenzofurans | High stereoselectivity. nih.gov |

| Cu(OTf)₂/SPDO ligand | [3+2] Cycloaddition | Quinone esters + Styrenes | Enantioselective 2,3-dihydrobenzofurans | 86–96% yield, 86–99% ee. |

| CuCl / (S,S)-QuinoxP* | Asymmetric intramolecular addition | Aryl pinacolboronic esters | Chiral 2,3-dihydrobenzofuran-3-ols | Good yields, up to 96% ee. |

| CuI / TMEDA | C-O bond formation | Ketone derivatives | 2-substituted benzo[b]furans | Good to excellent yields in water. |

Organocatalytic and Biocatalytic Asymmetric Synthesis

Enantioselective and Diastereoselective Approaches

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. Both organocatalysis and biocatalysis have proven to be exceptionally effective for the enantioselective and diastereoselective synthesis of 2,3-dihydrobenzofurans.

Organocatalytic strategies often employ small chiral organic molecules to induce stereoselectivity. For instance, a chiral thiourea (B124793) catalyst can be used in an asymmetric cascade reaction involving a Michael addition followed by an oxa-substitution to construct trans-2,3-dihydrobenzofurans. rsc.org Chiral phosphoric acids are also effective catalysts for the asymmetric [3+2] cycloaddition of quinones with various partners, yielding 3-amino-2,3-dihydrobenzofurans with excellent enantioselectivities. rsc.org Bifunctional aminoboronic acids have been shown to facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to afford chiral dihydrobenzofurans in high yields and enantiomeric excesses (up to 96% ee). researchgate.net

Biocatalysis offers an alternative and often superior approach to stereocontrol. Engineered myoglobin-based biocatalysts have been developed for the highly diastereo- and enantioselective cyclopropanation of benzofurans. organic-chemistry.org This strategy leads to the construction of stereochemically dense 2,3-dihydrobenzofurans with exceptional enantiopurity (>99.9% de and ee) and on a preparative scale. organic-chemistry.org This biocatalytic method expands the toolbox for asymmetric C-C bond formation and provides a highly stereoselective route to valuable dihydrobenzofuran scaffolds. organic-chemistry.org

Table 3: Comparison of Stereoselective Approaches

| Approach | Catalyst Type | Reaction | Key Advantage | Reported Stereoselectivity |

|---|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acid | [3+2] Cycloaddition | Metal-free, mild conditions. rsc.org | Up to 99.9% ee. rsc.org |

| Organocatalysis | Chiral Thiourea | Cascade Michael/Oxa-substitution | Forms trans-isomers selectively. rsc.org | High enantioselectivity. |

| Biocatalysis | Engineered Myoglobin | Benzofuran Cyclopropanation | Extremely high stereoselectivity. organic-chemistry.org | >99.9% de and ee. organic-chemistry.org |

| Metal Catalysis | Rh/Pd Sequential Catalysis | C-H Insertion / C-O Cyclization | Sequential C-H functionalization. | High enantioselectivity. |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

One example of this strategy is the preparation of functionalized 2,3-dihydrobenzofuran derivatives through the domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. nih.gov In this case, the chiral phosphonyl group on the imine acts as the chiral auxiliary, directing the diastereoselectivity of the annulation reaction to produce the desired dihydrobenzofuran product with impressive chemical yields and diastereoselectivity. nih.gov This method provides a valuable pathway for constructing chiral 2,3-dihydrobenzofurans, and the products can be easily purified using group-assisted purification (GAP) chemistry, which avoids traditional separation methods that often lead to product loss. nih.gov

Sustainable and Green Chemistry Synthetic Protocols

The principles of green chemistry, which aim to reduce waste and improve efficiency, are increasingly influencing the design of synthetic routes. In the context of 2,3-dihydrobenzofuran synthesis, this has led to the development of more sustainable protocols.

Key aspects of these green approaches include the use of earth-abundant and less toxic metal catalysts like copper and iron, replacing traditional noble metal catalysts. For example, copper-catalyzed methods for synthesizing benzofuran derivatives can be performed in water without the need for organic cosolvents, which offers significant advantages in terms of safety, cost, and environmental impact. nih.gov This "on-water" chemistry can enhance reaction rates and selectivity. nih.gov

Furthermore, reactions that proceed with high atom economy, such as redox-neutral annulations, are inherently greener as they minimize the generation of byproducts. nih.gov The development of one-pot, multi-component reactions also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing solvent usage, and saving time and energy.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for promoting green chemistry. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while also increasing reaction yields and product purity. This efficiency is due to the direct and rapid heating of the reaction mixture, which often minimizes the formation of side products that can occur with conventional heating methods.

In the synthesis of benzofuran derivatives, microwave assistance has been successfully applied to accelerate reactions. For example, a mild and effective microwave-assisted route to 2-substituted benzofurans directly from carboxylic acids has been developed. This method allows for the preparation of optically active compounds from N-protected α-amino acids without significant racemization and in good yields. Similarly, an efficient one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions is significantly enhanced by microwave irradiation, leading to shorter reaction times and cleaner products. This makes the methodology particularly useful for constructing combinatorial libraries of highly substituted benzofurans.

Table 4: Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Improvement |

|---|---|---|---|

| Three-component Benzofuran Synthesis | Several hours to overnight | Minutes | Drastically reduced reaction time, higher yields, cleaner products. |

| Synthesis from Carboxylic Acids | Not specified, typically hours | Not specified, but significantly reduced | Shorter reaction times, preservation of optical purity. |

| Synthesis of Benzimidazole | 3 hours (reflux) | 5 minutes | Significant reduction in time and energy. nih.gov |

Solvent-Free and Aqueous Reaction Media

The development of synthetic methods that utilize environmentally benign solvents like water, or no solvent at all, is a key area of green chemistry. For the synthesis of furan (B31954) and benzofuran derivatives, aqueous media can be highly effective. One-pot multi-component reactions, for instance, have been successfully carried out in water for the synthesis of complex furan structures. researchgate.net This approach leverages the unique properties of water to facilitate reactions, often at room temperature, providing a straightforward and environmentally friendly alternative to methods requiring volatile organic solvents. researchgate.net While a specific protocol for this compound in aqueous or solvent-free conditions is not extensively documented, the principles from related syntheses suggest its feasibility. Such methods often involve the reaction of precursors like a substituted phenol, an aldehyde, and a source of the amino group in a single step.

Electrochemical Synthesis Methods

Electrochemical synthesis offers a powerful and green alternative to traditional chemical methods by using electricity to drive reactions, thus minimizing the need for chemical reagents. This technique has been applied to the synthesis of dihydrobenzofurans. nih.gov The general principle involves the electrochemical generation of a reactive intermediate, such as a phenoxy cation, from a substituted phenol. This intermediate can then react with various alkenes through a coupling reaction to form the dihydrobenzofuran ring. nih.gov

The cathodic reduction of specific precursors has also been explored for synthesizing aminofuran derivatives. For example, the electrochemical reduction of 2-bromo-2-cyanoacetophenone has been shown to produce 5-amino-4-benzoyl-3-phenylfuran-2-carbonitrile in a one-pot reaction. semanticscholar.org This process involves the initial cleavage of a carbon-halogen bond to form an enolate, which then participates in a cascade of reactions leading to the final aminofuran product. semanticscholar.org Although a direct electrochemical synthesis for this compound has not been detailed, these examples demonstrate the potential of electrosynthesis for creating substituted amino-furan and dihydrobenzofuran cores.

Table 1: Examples of Electrochemical Synthesis Conditions for Furan and Benzofuran Derivatives

| Starting Materials | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-2-cyanoacetophenone | 5-Amino-4-benzoyl-3-phenylfuran-2-carbonitrile | Mercury cathode, DMF/LiClO4, -0.25V vs. SCE | 67% | semanticscholar.org |

| Phenols and Alkenes | Dihydrobenzofurans | Electrolytic reaction, generation of phenoxy cation | Not specified | nih.gov |

| 2-Alkynylphenols and Diphenyl diselenide | Selenylbenzo[b]furans | Constant current electrolysis (10 mA), undivided cell, Pt electrodes | up to 95% | frontiersin.org |

Multi-component and Domino Reactions

Multi-component and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, minimizing waste and improving atom economy. Several such reactions have been developed for the synthesis of the dihydrobenzofuran skeleton.

A domino process involving the reaction of phenolic Mannich bases with pyridinium (B92312) ylides can generate an o-quinone methide intermediate, which subsequently undergoes a Michael-type addition and intramolecular substitution to yield 2,3-dihydrobenzofurans. cnr.it Similarly, scandium-triflate-catalyzed [4+1] cycloaddition between in situ generated ortho-quinone methides and isocyanides provides an efficient route to 2-aminobenzofurans. nih.govnih.gov Another approach describes a K2CO3-promoted domino 1,6-addition/O-alkylation reaction of ortho-hydroxyphenyl-substituted p-quinone methides with diethyl bromomalonate to produce 3-aryl 2,3-dihydrobenzofurans in excellent yields under mild conditions. researchgate.net

A notable one-pot synthesis of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones has been achieved through a caesium carbonate-promoted cascade reaction involving a Michael addition and subsequent lactonization. nih.gov This method uses N-substituted (ortho-hydroxy)aryl glycine (B1666218) esters as Michael donors with α,β-unsaturated carbonyl compounds. nih.gov

Table 2: Examples of Domino and Multi-component Reactions for Benzofuran Scaffolds

| Reaction Type | Starting Materials | Catalyst/Promoter | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Cascade Cyclization | ortho-Hydroxy α-aminosulfones, 2-bromo-1,3-indandione | DMAP | Aminobenzofuran spiroindanone | >95% | nih.gov |

| Michael addition/Lactonization | N-substituted (ortho-hydroxy)aryl glycine esters, α,β-unsaturated carbonyls | Caesium carbonate | 3-Alkyl-3-N-substituted aminobenzofuran-2(3H)-one | up to 81% | nih.gov |

| [4+1] Cycloaddition | o-Hydroxybenzhydryl alcohol, Isocyanides | Sc(OTf)3 | 2-Aminobenzofurans | up to 93% | nih.gov |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is crucial for transitioning a synthetic route from laboratory scale to a larger, more practical scale. For the synthesis of dihydrobenzofuran neolignans via oxidative coupling, studies have focused on optimizing parameters such as the oxidant, solvent, and reaction time. scielo.brscielo.br In one study, silver(I) oxide was identified as the most efficient oxidant, and acetonitrile (B52724) was found to be a greener and effective solvent, providing a good balance between reaction conversion and selectivity. scielo.brscielo.br By optimizing these conditions, the reaction time was significantly reduced from 20 hours to 4 hours without a major impact on yield. scielo.br

Scalability has also been demonstrated in other synthetic approaches. For instance, a DMAP-mediated cascade cyclization for producing aminobenzofuran derivatives has shown robust scalability up to the gram scale. nih.gov Similarly, a patent for the preparation of 5-aminobenzofuran-2-carboxylate derivatives describes a method that is suitable for large-scale commercial production, emphasizing high reaction selectivity and simple operation. google.com

Table 3: Optimization of Oxidative Coupling for Dihydrobenzofuran Synthesis

| Substrate | Oxidant | Solvent | Time | Conversion | Selectivity | Reference |

|---|---|---|---|---|---|---|

| Methyl p-coumarate | Ag2O (0.5 equiv.) | Benzene (B151609)/Acetone | 20 h | 85% | 38% | scielo.brscielo.br |

| Methyl p-coumarate | Ag2O (0.5 equiv.) | Acetonitrile | 4 h | 66% | 46% | scielo.brscielo.br |

| Methyl ferulate | Ag2O (0.5 equiv.) | Benzene/Acetone | 20 h | 94% | 33% | scielo.brscielo.br |

| Methyl ferulate | Ag2O (0.5 equiv.) | Acetonitrile | 4 h | 79% | 48% | scielo.brscielo.br |

Stereocontrol and Diastereoselection in the Synthesis of Chiral this compound

The synthesis of chiral molecules with precise control over their three-dimensional structure is a significant challenge in organic chemistry. For 2,3-dihydrobenzofurans, which possess two stereocenters at the C2 and C3 positions, achieving high stereocontrol is essential for many applications.

Several strategies have been developed for the stereoselective synthesis of this scaffold. A phosphine-catalyzed domino reaction of salicyl N-thiophosphinyl imines and allylic carbonates has been shown to produce highly substituted trans-2,3-dihydrobenzofurans with high diastereoselectivity. researchgate.net Another approach employs dirhodium carboxylate catalysts for the stereoselective C–H insertion reaction of aryldiazoacetates, yielding 2,3-dihydrobenzofurans with excellent trans diastereoselectivity (>91:9 dr) and enantiopurity (84% ee). nih.gov

Furthermore, biocatalytic strategies using engineered myoglobins have been developed for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofuran scaffolds with exceptional purity (>99.9% de and ee). rochester.edu The synthesis of enantiomerically enriched 2,3-dihydrobenzofurans bearing quaternary carbon stereocenters has also been achieved through a copper/BOX complex-catalyzed reaction, resulting in a single diastereoisomer with excellent enantioselectivity (88–97% ee). nih.gov These advanced methods highlight the diverse tools available to control the stereochemical outcome in the synthesis of complex chiral dihydrobenzofurans.

Chemical Reactivity and Derivatization Strategies for Methyl 5 Amino 2,3 Dihydrobenzofuran 2 Carboxylate

Transformations at the Amino Group (C-5 Position)

The primary aromatic amine at the C-5 position is a key handle for a variety of chemical modifications. Its nucleophilicity allows for reactions with a wide range of electrophiles, and it serves as a precursor for the formation of diazonium salts, which are themselves versatile intermediates.

Electrophilic Substitution Reactions (e.g., Acylation, Sulfonylation)

The nitrogen atom of the C-5 amino group readily reacts with electrophilic reagents. Standard acylation and sulfonylation reactions can be employed to introduce acyl and sulfonyl moieties, respectively, yielding stable amide and sulfonamide derivatives.

Acylation: The reaction of Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate with acid chlorides or anhydrides in the presence of a base (such as pyridine (B92270) or triethylamine) leads to the formation of the corresponding N-acyl derivatives. These reactions are typically high-yielding and proceed under mild conditions. This transformation is crucial for converting the basic amino group into a neutral amide linkage.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides. The Hinsberg test, a classic chemical test, relies on this reactivity to differentiate between primary, secondary, and tertiary amines.

| Reaction Type | Reagent | Product Type | General Conditions |

| Acylation | Acid Chloride (R-COCl) or Anhydride ((RCO)₂O) | N-Acyl Amide | Aprotic solvent, Base (e.g., Pyridine, Et₃N) |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl Amide (Sulfonamide) | Aprotic solvent, Base (e.g., Pyridine) |

Diazotization and Subsequent Nucleophilic or Radical Transformations

The primary aromatic amine at C-5 can be converted into a diazonium salt, which is a highly valuable intermediate in synthetic organic chemistry. byjus.com This transformation, known as diazotization, involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). organic-chemistry.orgyoutube.com

The resulting arenediazonium salt is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles. masterorganicchemistry.com The most prominent of these transformations are the Sandmeyer reactions, which utilize copper(I) salts as catalysts. wikipedia.orgorganic-chemistry.org These reactions provide a pathway to introduce substituents onto the aromatic ring that are often difficult to install via direct electrophilic aromatic substitution. wikipedia.orgnih.gov The mechanism involves a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen gas, and a copper(II) species. wikipedia.org

Key transformations of the diazonium salt derived from this compound include:

Halogenation: Treatment with CuCl, CuBr, or KI yields the corresponding 5-chloro, 5-bromo, or 5-iodo derivatives.

Cyanation: Reaction with CuCN introduces a nitrile group at the C-5 position, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution (a process known as Verkochung) or reacting with Cu₂O/Cu(NO₃)₂ results in the formation of the 5-hydroxy derivative. wikipedia.org

Deamination: The amino group can be removed entirely and replaced with a hydrogen atom by treating the diazonium salt with hypophosphorous acid (H₃PO₂). masterorganicchemistry.com

| Transformation | Reagent | Product (Substituent at C-5) | Reaction Name |

| Chlorination | NaNO₂, HCl; then CuCl | Chloro (-Cl) | Sandmeyer Reaction |

| Bromination | NaNO₂, HBr; then CuBr | Bromo (-Br) | Sandmeyer Reaction |

| Cyanation | NaNO₂, H⁺; then CuCN | Cyano (-CN) | Sandmeyer Reaction |

| Iodination | NaNO₂, H⁺; then KI | Iodo (-I) | (Not strictly Sandmeyer) |

| Hydroxylation | NaNO₂, H⁺; then H₂O, Δ | Hydroxyl (-OH) | Diazonium Salt Hydrolysis |

| Deamination | NaNO₂, H⁺; then H₃PO₂ | Hydrogen (-H) | Dediazoniation |

Reductive Amination and Alkylation Strategies

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and represents a primary route for the N-alkylation of the C-5 amino group. organic-chemistry.orgwikipedia.org The process typically involves the reaction of the primary amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine (or iminium ion), which is then reduced in the same pot to the corresponding secondary or tertiary amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the starting carbonyl compound but are reactive enough to reduce the intermediate iminium ion. masterorganicchemistry.com This chemoselectivity allows the reaction to be performed as a one-pot procedure. wikipedia.org

More advanced protocols allow for the reductive amination of amines using carboxylic acids or their esters as the electrophilic partner. nih.gov These methods often involve a silane (B1218182) reducing agent and proceed through an intermediate amide which is subsequently reduced. nih.govnottingham.ac.uk This strategy expands the scope of accessible alkyl groups that can be introduced at the C-5 position.

Formation of Amide and Urea (B33335) Derivatives

The nucleophilic character of the C-5 amino group facilitates the formation of amide and urea linkages, which are prevalent in medicinal chemistry. nih.govresearchgate.net

Amide Formation: Beyond the use of acid chlorides and anhydrides, amides can be synthesized through peptide coupling reactions. This involves treating the amine with a carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is particularly useful for forming amide bonds under mild conditions. sphinxsai.com

Urea Formation: Urea derivatives are commonly prepared by reacting the amine with an isocyanate (R-N=C=O). asianpubs.org This addition reaction is typically rapid and high-yielding. Alternatively, phosgene (B1210022) or its equivalents can be used to first form a carbamoyl (B1232498) chloride or an isocyanate intermediate, which then reacts with another amine. nih.gov Another approach involves the reaction of the amine with a carbonyl azide, which undergoes a Curtius rearrangement to form an isocyanate in situ, subsequently trapped by another amine to yield the urea derivative.

Reactions at the Carboxylate Ester Moiety (C-2 Position)

The methyl ester at the C-2 position is an electrophilic site susceptible to nucleophilic acyl substitution. The most common and synthetically useful transformation at this position is its hydrolysis to the corresponding carboxylic acid.

Hydrolysis to Carboxylic Acid

The conversion of the methyl ester to the carboxylic acid is a fundamental transformation that unmasks a functional group with different chemical properties and applications. This hydrolysis can be achieved under acidic, basic, or enzymatic conditions.

Basic Hydrolysis (Saponification): The most common method for ester hydrolysis is saponification, which involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like methanol (B129727) or ethanol. nih.gov The reaction proceeds via nucleophilic addition of a hydroxide ion to the ester carbonyl, followed by the elimination of methoxide. A final protonation step during acidic workup yields the carboxylic acid.

Acid-Catalyzed Hydrolysis: The ester can also be hydrolyzed by heating in an aqueous acidic solution (e.g., H₂SO₄ or HCl). This reaction is reversible, and the position of the equilibrium is controlled by the concentration of water.

Enzymatic Hydrolysis: For enantioselective hydrolysis, lipases are often employed. For instance, studies on the closely related 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid esters have shown that Candida antarctica lipase (B570770) B (CALB) can effectively catalyze the hydrolysis. academicjournals.org This method is particularly valuable when the C-2 position is a stereocenter and enantiopure carboxylic acid is desired. The reaction is typically carried out in a buffered aqueous solution or an organic solvent system at room temperature. academicjournals.org

| Hydrolysis Method | Reagents | Conditions | Product |

| Basic (Saponification) | NaOH(aq) or KOH(aq) | Heat, often with co-solvent (MeOH, EtOH) | Carboxylate salt (acid upon workup) |

| Acid-Catalyzed | H₂O, H⁺ (e.g., H₂SO₄, HCl) | Heat | Carboxylic acid |

| Enzymatic | Lipase (e.g., Candida antarctica lipase B) | Buffer or organic solvent, Room Temperature | Carboxylic acid |

Transesterification and Amidation Reactions

The methyl ester group at the 2-position of the dihydrofuran ring is a key site for derivatization. It can be readily converted to other esters or amides through standard organic transformations.

Transesterification involves the exchange of the methyl group for a different alkyl or aryl group by reacting the ester with an alcohol in the presence of an acid or base catalyst. While specific examples for this compound are not extensively documented in the literature, the principles of transesterification are well-established for similar substrates. For instance, enzymatic hydrolysis of esters of 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid, a structurally related compound, has been demonstrated, indicating the susceptibility of the ester group to cleavage and reformation.

Amidation is a widely used reaction to introduce structural diversity and modulate the biological activity of carboxylic acid derivatives. The direct conversion of the methyl ester to an amide can be achieved by heating with an amine, often requiring a catalyst or conversion to the more reactive carboxylic acid first. A more common approach involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation using standard coupling reagents. A variety of coupling reagents can be employed for this transformation, including carbodiimides (like DCC), phosphonium (B103445) salts (like PyBOP), and uronium/aminium salts (like HATU). These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine to form the desired amide.

| Amine | Coupling Reagent | Product |

| Primary Alkylamine | HATU, DIEA | N-alkyl-5-amino-2,3-dihydrobenzofuran-2-carboxamide |

| Secondary Alkylamine | PyBOP, DIEA | N,N-dialkyl-5-amino-2,3-dihydrobenzofuran-2-carboxamide |

| Aniline Derivative | DCC, HOBt | N-aryl-5-amino-2,3-dihydrobenzofuran-2-carboxamide |

This table represents plausible amidation reactions based on general organic synthesis principles, as specific examples for this exact molecule are limited in the cited literature.

Reduction to Alcohol and Further Derivatization

The methyl ester functionality can be reduced to a primary alcohol, (5-amino-2,3-dihydrobenzofuran-2-yl)methanol, using powerful reducing agents such as lithium aluminum hydride (LAH) harvard.edu. This transformation provides a new synthetic handle for further derivatization.

The resulting alcohol can undergo a variety of reactions, including:

Oxidation: Mild oxidation would yield the corresponding aldehyde, while stronger conditions would form the carboxylic acid.

Esterification: Reaction with carboxylic acids or their derivatives would form new esters.

Etherification: Conversion of the hydroxyl group to an ether can be achieved under standard Williamson ether synthesis conditions.

Halogenation: The alcohol can be converted to the corresponding halide, which can then participate in nucleophilic substitution reactions.

These derivatization strategies significantly expand the range of accessible analogs from the parent molecule.

Reactivity of the Dihydrobenzofuran Ring System

The dihydrobenzofuran ring system, consisting of a fused benzene (B151609) and dihydrofuran ring, exhibits its own characteristic reactivity, which can be exploited for further functionalization.

Electrophilic Aromatic Substitution on the Benzene Moiety

The benzene ring of the dihydrobenzofuran scaffold is activated towards electrophilic aromatic substitution by the electron-donating effects of the amino group and the ether oxygen of the dihydrofuran ring. The amino group is a strong activating group and is ortho-, para- directing. In this molecule, the positions ortho (position 4) and para (position 6) to the amino group are the most likely sites for electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the aromatic ring can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: The introduction of a nitro group is typically carried out using a mixture of nitric acid and sulfuric acid. However, the presence of the strongly activating amino group may require milder nitrating agents to avoid over-reaction or oxidation.

Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl or alkyl groups onto the aromatic ring using an acyl halide/anhydride or alkyl halide in the presence of a Lewis acid catalyst. The amino group generally requires protection prior to these reactions as it can coordinate with the Lewis acid, deactivating the ring.

The regioselectivity of these reactions will be influenced by the combined directing effects of the amino group and the dihydrofuran ring, as well as steric hindrance.

| Reaction | Reagent | Expected Major Product(s) |

| Bromination | NBS | Methyl 4-bromo-5-amino-2,3-dihydrobenzofuran-2-carboxylate and/or Methyl 6-bromo-5-amino-2,3-dihydrobenzofuran-2-carboxylate |

| Nitration | HNO₃/H₂SO₄ (mild) | Methyl 5-amino-4-nitro-2,3-dihydrobenzofuran-2-carboxylate and/or Methyl 5-amino-6-nitro-2,3-dihydrobenzofuran-2-carboxylate |

| Acylation (with protected amine) | Acyl chloride, AlCl₃ | Acylation at the 4- or 6-position |

This table illustrates the expected outcomes of electrophilic aromatic substitution based on established principles, as specific literature on these reactions for the title compound is scarce.

Ring-Opening and Ring-Exchange Reactions

The dihydrofuran ring can undergo cleavage under certain conditions. Acid-catalyzed ring-opening can occur, particularly with strong acids, leading to the formation of phenolic derivatives. Nucleophilic attack at the benzylic position (C2) can also lead to ring opening, although this is generally less facile for dihydrobenzofurans compared to more strained heterocyclic systems. Transition metal-catalyzed ring-opening reactions of benzofurans have been reported, offering pathways to functionalized phenol (B47542) derivatives nih.gov. While less common for the more stable dihydrobenzofurans, such strategies could potentially be adapted.

Oxidation and Reduction of the Dihydrofuran Ring

The dihydrofuran portion of the molecule can be susceptible to both oxidation and reduction.

Oxidation: The dihydrofuran ring can be oxidized to the corresponding benzofuran (B130515). This aromatization can be achieved using various oxidizing agents, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) luxembourg-bio.com. The benzylic C-H bonds of the dihydrofuran ring can also be susceptible to oxidation under certain conditions.

Reduction: While the dihydrofuran ring is already saturated, the benzene ring can be hydrogenated under forcing conditions (high pressure and temperature with a suitable catalyst like rhodium or ruthenium), leading to a fully saturated bicyclic system. However, such conditions would likely also reduce the ester functionality.

Advanced Spectroscopic and Structural Characterization of Methyl 5 Amino 2,3 Dihydrobenzofuran 2 Carboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provide unambiguous evidence for the covalent framework and stereochemistry of the molecule.

Two-dimensional NMR techniques are crucial for assembling the molecular puzzle of this compound. By correlating nuclear spins through bonds or through space, these experiments map out the complete atomic connectivity.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. For the title compound, COSY spectra would show correlations between the proton at the C2 chiral center and the diastereotopic protons at C3, as well as between the aromatic protons, confirming their adjacent relationships on the benzene (B151609) ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom that bears a proton. For instance, the proton signal corresponding to the C2 methine group would show a cross-peak to the C2 carbon signal in the HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity (typically <5 Å), which is essential for determining stereochemistry and conformation. In derivatives of this compound, NOESY can help establish the relative configuration of substituents on the dihydrofuran ring. For instance, the spatial relationship between the proton at C2 and the protons at C3 can help differentiate between cis and trans isomers in substituted analogs. researchgate.net

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

|---|---|---|---|

| H2 | ~5.2 | ~78 | COSY: H3a, H3b; HMBC: C3, C=O, C3a, C7a |

| H3a, H3b | ~3.3-3.5 | ~30 | COSY: H2; HMBC: C2, C3a, C4, C7a |

| H4 | ~6.6 | ~110 | COSY: H6; HMBC: C3, C5, C6, C7a |

| H6 | ~6.8 | ~115 | COSY: H4; HMBC: C4, C5, C7, C7a |

| -NH₂ | ~3.7 (broad) | N/A | HMBC: C4, C5, C6 |

| -OCH₃ | ~3.8 | ~52 | HMBC: C=O |

| C=O | N/A | ~172 | HMBC from H2, -OCH₃ |

| C5 | N/A | ~140 | HMBC from H4, H6, -NH₂ |

| C7 | N/A | ~125 | HMBC from H6 |

| C3a | N/A | ~120 | HMBC from H2, H3, H4 |

Note: Chemical shifts are estimates based on typical values for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

Solid-state NMR (SSNMR) is a powerful, non-destructive technique for characterizing the compound in its solid form, providing information that is complementary to X-ray diffraction. researchgate.neteuropeanpharmaceuticalreview.com It is particularly effective for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.govnih.gov Different polymorphs can have distinct physical properties, and SSNMR can identify and quantify them in a bulk sample. europeanpharmaceuticalreview.com

By measuring the ¹³C chemical shifts in the solid state, which are highly sensitive to the local electronic environment, SSNMR can distinguish between different crystal packing arrangements and molecular conformations. researchgate.net This allows for the identification of unique polymorphs, solvates, or amorphous content within a sample. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are routinely used to obtain high-resolution spectra of solid samples. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and can be used to study molecular conformation. These two techniques are complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman is more sensitive to non-polar and homo-nuclear bonds. thermofisher.comsurfacesciencewestern.com

For this compound, FT-IR spectroscopy is expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, C-O stretching of the ester and ether linkages, and C-H stretching of the aromatic and aliphatic portions. Raman spectroscopy would be particularly useful for analyzing the vibrations of the benzene ring and the C-C backbone. esisresearch.org Density functional theory (DFT) calculations are often employed to aid in the assignment of complex vibrational spectra by correlating experimental frequencies with theoretical vibrational modes. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300-3500 | Weak |

| Amino (-NH₂) | N-H Scissoring | 1590-1650 | Moderate |

| Ester (-COOCH₃) | C=O Stretch | 1715-1735 | Moderate |

| Aromatic Ring | C=C Stretch | 1450-1600 | Strong |

| Aromatic Ring | C-H Bending (out-of-plane) | 750-900 | Weak |

| Dihydrofuran/Ester | C-O Stretch | 1000-1300 | Moderate |

Note: Frequencies are typical ranges and can be influenced by hydrogen bonding and the solid-state environment.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₁₀H₁₁NO₃. The calculated exact mass (monoisotopic mass) for this formula is 193.07389 Da. nih.gov

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure m/z values to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula with high confidence. The experimentally determined mass from an HRMS analysis should match the calculated theoretical mass to within a small error margin (typically < 5 ppm).

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound. mdpi.com By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the precise positions of all atoms in the crystal lattice can be determined.

An X-ray crystal structure of an enantiopure sample of this compound would provide:

Absolute Configuration: Unambiguous assignment of the R or S configuration at the C2 chiral center.

Molecular Conformation: Precise bond lengths, bond angles, and torsion angles, revealing the conformation of the dihydrofuran ring (e.g., envelope or twisted). researchgate.net

Intermolecular Interactions: Detailed information on how molecules pack in the crystal lattice, including hydrogen bonding involving the amino group and ester carbonyl, as well as potential π-π stacking interactions between the aromatic rings. mdpi.com

While a specific crystal structure for the title compound is not publicly available, analysis of related benzofuran (B130515) structures demonstrates the power of this technique in providing ultimate structural proof. nih.gov

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of Enantiopure Compounds

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing chiral molecules in solution. unistra.fr These methods measure the differential interaction of left- and right-circularly polarized light with a chiral sample. Since this compound possesses a stereocenter at the C2 position, its enantiomers will produce mirror-image CD and ORD spectra.

Studies on related chiral 2,3-dihydrobenzofuran (B1216630) derivatives have established a helicity rule that correlates the conformation (P or M helicity) of the five-membered heterocyclic ring to the sign of the Cotton effect observed in the CD spectrum. nih.govresearchgate.net Specifically, for the unsubstituted chromophore, a P-helicity (clockwise twist) of the ring results in a negative Cotton effect for the ¹L(b) electronic transition (around 270-300 nm), while an M-helicity (counter-clockwise twist) leads to a positive Cotton effect. nih.govresearchgate.net This correlation allows for the assignment of the absolute configuration of the chiral center based on the experimental CD spectrum, often supported by theoretical calculations. nih.gov Therefore, CD spectroscopy serves as a powerful, non-destructive tool for determining the absolute stereochemistry of enantiopure this compound and its derivatives in solution.

Computational and Theoretical Investigations of Methyl 5 Amino 2,3 Dihydrobenzofuran 2 Carboxylate

Quantum Chemical Calculations (Density Functional Theory - DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are foundational for predicting the electronic and structural properties of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

DFT calculations are instrumental in elucidating the electronic landscape of Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the molecule's reactivity. The HOMO is typically localized on the electron-rich amino group and the benzofuran (B130515) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the electron-withdrawing methyl carboxylate group, marking it as the likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The distribution of electron density, often visualized through electrostatic potential (ESP) maps, reveals the charge distribution across the molecule. For this compound, a high negative potential (red regions) is expected around the oxygen atoms of the carboxylate group and the nitrogen of the amino group, while positive potential (blue regions) would be found on the amino hydrogens. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.8 | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.2 | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 4.6 | Indicates high kinetic stability |

The three-dimensional structure of this compound is not rigid. The dihydrofuran ring can adopt different puckered conformations (envelope or twist), and rotation can occur around the C-C bond connecting the carboxylate group. Conformational analysis, performed by systematically rotating key dihedral angles and calculating the potential energy at each point, maps the energy landscape of the molecule. iu.edu.sa

This analysis identifies low-energy, stable conformers and the energy barriers that separate them. Such studies often reveal one or two preferred conformations that are significantly populated at room temperature. researchgate.net The identification of the global minimum energy structure is essential for accurate predictions of other molecular properties.

Quantum chemical methods can predict various spectroscopic parameters with a high degree of accuracy.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. mdpi.com These theoretical values, when compared to experimental data, can confirm the proposed structure and assign specific signals to each nucleus. mdpi.comresearchgate.net

IR Frequencies: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity. researchgate.net This allows for the assignment of vibrational modes, such as the N-H stretch of the amino group, the C=O stretch of the ester, and various aromatic C-H bends.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. This analysis helps to understand the electronic transitions responsible for the molecule's absorption of light. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopy Type | Parameter | Calculated Value | Typical Experimental Value |

|---|---|---|---|

| 1H NMR | -NH2 protons (ppm) | 3.5 - 4.5 | 3.7 |

| 13C NMR | C=O carbon (ppm) | 165 - 175 | 170 |

| IR | C=O stretch (cm-1) | 1700 - 1720 | 1710 |

| UV-Vis | λmax (nm) | 290 - 310 | 300 |

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While quantum calculations provide static pictures of molecules, Molecular Dynamics (MD) simulations model the movement of atoms over time. By simulating this compound in a box of explicit solvent molecules (like water), MD can reveal its dynamic behavior. ugr.es

These simulations provide insights into how the molecule explores different conformations in solution and how it interacts with the surrounding solvent. nih.gov For instance, MD can quantify the stability and lifetime of hydrogen bonds between the amino and carboxylate groups and water molecules. This information is crucial for understanding the molecule's solubility and how its structure might change in a biological environment.

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, DFT can be used to model the entire reaction pathway. cyberleninka.ru This involves identifying and calculating the energies of all reactants, intermediates, transition states, and products. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Molecular Docking Simulations of Derivatives (focused on in silico target binding, not biological outcomes)

For derivatives of this compound, computational methods can be used to predict their potential to bind to specific protein targets.

QSAR: Quantitative Structure-Activity Relationship studies establish a mathematical correlation between the chemical structure of a series of compounds and their ability to bind to a target. pensoft.net Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each derivative. A statistical model is then built to predict the binding affinity of new, unsynthesized derivatives, guiding the design of more potent compounds. nih.govsemanticscholar.org

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule when it interacts with the active site of a protein. nih.gov Derivatives of the title compound can be "docked" into the binding pocket of a chosen target protein. The simulation calculates a scoring function, often representing the binding energy, which helps to rank the derivatives based on their predicted binding strength. researchgate.net This in silico screening process can prioritize which derivatives are most promising for future synthesis and experimental testing. nih.gov

Table 3: Illustrative Molecular Docking Results for Derivatives

| Compound Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Predicted Interaction |

|---|---|---|---|

| Derivative A | -NH2 to -NHCOCH3 | -7.5 | Hydrogen bond with Serine |

| Derivative B | Aromatic ring -H to -Cl | -8.2 | Halogen bond with Leucine |

| Derivative C | -COOCH3 to -COOH | -8.9 | Salt bridge with Arginine |

Methyl 5 Amino 2,3 Dihydrobenzofuran 2 Carboxylate As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Systems

The structural framework of Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate, containing both an aniline-like amino group and an ester, serves as a powerful platform for the synthesis of intricate, fused heterocyclic systems. The reactivity of these functional groups can be strategically exploited to build additional rings onto the dihydrobenzofuran core through various classical and modern cyclization reactions.

The aromatic amine at the C-5 position is a key functional handle for annulation reactions. For instance, it can readily participate in classic quinoline (B57606) syntheses. In the Skraup reaction , the amino group reacts with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to construct a fused pyridine (B92270) ring, yielding a pyranoquinolone derivative. semanticscholar.orgwikipedia.org Similarly, the Doebner-von Miller reaction , a variation of the Skraup synthesis, uses α,β-unsaturated aldehydes or ketones to achieve similar fused quinoline structures under acidic conditions.

Another powerful method for forming fused heterocyclic systems is the Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.govmdpi.com While the parent compound is not a β-arylethylamine itself, the amino group can be readily modified—for example, through alkylation with a suitable two-carbon unit—to generate the necessary precursor for constructing fused tetrahydroisoquinoline or tetrahydro-β-carboline-like systems. researchgate.net Such scaffolds are prevalent in many biologically active natural products. acs.org

The interplay between the amino group and the ester at the C-2 position also opens pathways to other heterocyclic systems. For example, the amino group can be converted into a hydrazine, which can then react intramolecularly with the ester (or its derivatives) to form fused pyridazinone or other nitrogen-containing heterocyclic rings. These synthetic strategies underscore the compound's utility in generating novel, complex molecules with potential applications in medicinal and materials chemistry. nih.govacs.org

Table 1: Potential Heterocyclic Systems from this compound

| Target Heterocyclic System | Key Reaction | Reagents/Conditions | Resulting Core Structure |

|---|---|---|---|

| Fused Quinoline | Skraup Reaction | Glycerol, H₂SO₄, Oxidizing Agent | Dihydrobenzofuro[5,6-g]quinoline |

| Fused Tetrahydroisoquinoline | Pictet-Spengler Reaction | (Post-modification) Aldehyde/Ketone, Acid | Pyrido[3,4-f]dihydrobenzofuran |

| Fused Pyridone | Condensation/Cyclization | Diketene or β-ketoesters | Dihydrobenzofuro-naphthyridinone |

| Fused Oxazinone | Acylation & Cyclization | α-Haloacyl halides, Base | Dihydrobenzofuro-benzoxazinone |

Precursor for Advanced Organic Materials and Polymers

The dihydrobenzofuran core is a recognized structural motif in the development of advanced organic materials due to its rigidity, planarity, and electronic properties. icp.ac.ru this compound provides functional handles that allow its incorporation into larger macromolecular structures like polymers and ligands for organometallic complexes.

Ligand Design for Organometallic Catalysis

The design of effective ligands is central to the field of organometallic catalysis. The subject compound is an excellent candidate for modification into specialized ligands. The amino group and the carboxylate function can act as N- and O-donor atoms, respectively, allowing for the formation of stable chelate rings with transition metal centers.

Through straightforward synthetic modifications, the compound can be converted into bidentate or polydentate ligands. For instance:

Amide Formation: The amino group can be acylated with ligands containing additional donor sites (e.g., picolinic acid) to create N,N,O-tridentate ligands.

Schiff Base Condensation: Reaction of the amino group with salicylaldehyde (B1680747) or other hydroxy-aldehydes produces Schiff base ligands capable of N,O-chelation.

Ester Modification: The methyl ester can be hydrolyzed to the carboxylic acid or converted to a hydroxamic acid, providing a strong O,O-chelating site.

These modified ligands can coordinate with various transition metals such as palladium, rhodium, copper, and iridium, which are widely used in catalysis for reactions like C-C bond formation (e.g., Heck, Suzuki couplings) and asymmetric synthesis. nih.gov The rigid dihydrobenzofuran backbone helps to define the spatial arrangement of the coordinating atoms, which can influence the selectivity and efficiency of the resulting catalyst.

Development of Optoelectronic and Functional Materials

Benzofuran (B130515) and its derivatives are increasingly utilized as building blocks for organic electronic materials found in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearcher.life The dihydrobenzofuran scaffold shares some of this electronic potential and offers greater synthetic flexibility and stability.

The amino group on this compound can serve as a potent electron-donating group, which is a desirable feature for hole-transporting materials or as part of a donor-acceptor chromophore system. icp.ac.ru The ester group provides a convenient point for chemical modification, allowing the molecule to be incorporated into a polymer chain. For example, the ester can be converted to a diol or dicarboxylic acid, which can then undergo polycondensation reactions to form polyesters or polyamides. researchgate.net

The resulting polymers containing the dihydrobenzofuran unit can exhibit interesting photophysical properties. The rigid structure of the backbone can promote intermolecular π-π stacking, which is beneficial for charge transport. By carefully selecting co-monomers, the electronic properties (e.g., HOMO/LUMO levels, band gap) of the resulting polymers can be fine-tuned for specific applications in optoelectronics. acs.org

Table 2: Potential Material Applications and Relevant Properties

| Material Class | Synthetic Strategy | Key Functional Group | Potential Application |

|---|---|---|---|

| Organometallic Catalysts | Ligand synthesis (e.g., Schiff base) | Amino group | Cross-coupling reactions |

| Conjugated Polymers | Polymerization (e.g., polycondensation) | Amino and carboxylate groups | Organic Light-Emitting Diodes (OLEDs) |

| Functional Dyes | Donor-acceptor structure synthesis | Amino group (donor) | Dye-Sensitized Solar Cells (DSSCs) |

| Hole-Transport Materials | Derivatization into larger molecules | Amino group | Organic Photovoltaics (OPVs) |

Applications in Chemical Biology Research (as non-clinical probes or tools)

In chemical biology, small molecules are essential tools for probing and understanding complex biological systems. The rigid, drug-like scaffold of this compound makes it an attractive starting point for the development of non-clinical molecular probes and research tools. nih.govacs.org

Scaffold for Molecular Probes and Biosensors

A molecular probe is a molecule designed to detect and report on a specific biological event or analyte. The dihydrobenzofuran core provides a stable and synthetically accessible platform to which various functional components can be attached. nih.gov

The amino group is a particularly useful handle for conjugating other molecules. It can be readily coupled to:

Fluorophores: Attaching a fluorescent dye allows for the creation of probes for fluorescence microscopy or high-throughput screening.

Recognition Moieties: Linking the scaffold to a molecule that binds a specific protein or nucleic acid sequence can generate targeted probes.

Photoaffinity Labels: Incorporation of a photoreactive group can be used to identify binding partners within a cell lysate.

For example, a fluorescent sensor could be designed where the fluorescence of a conjugated dye is quenched or enhanced upon binding of the probe to its biological target. The dihydrobenzofuran scaffold serves to orient these functional parts in a predictable three-dimensional space, which is crucial for their function. Derivatives of benzofurans have been investigated for their potential as fluorescent markers for medical imaging applications. nih.gov

Tools for Mechanistic Studies in Biological Systems (non-clinical)

Beyond simply detecting biological entities, derivatives of this compound can be used to actively perturb biological systems to study their mechanisms. The benzofuran and dihydrobenzofuran skeletons are found in numerous compounds with diverse biological activities, including enzyme inhibition. nih.govnih.gov

By using the core scaffold as a starting point, libraries of related compounds can be synthesized and screened for inhibitory activity against specific enzymes (e.g., kinases, proteases, or demethylases). nih.gov The amino and ester groups provide points for diversification, allowing chemists to systematically vary substituents to optimize potency and selectivity (Structure-Activity Relationship, SAR).

For instance, a derivative of this compound could be designed to mimic the natural substrate of an enzyme. By binding to the active site, it could act as a competitive inhibitor. Studying the cellular effects of such an inhibitor can provide valuable insights into the role of that enzyme in a particular signaling pathway or disease model, all within a non-clinical research context. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Stereoselective Synthesis Methods

The development of stereoselective synthesis methods for the 2,3-dihydrobenzofuran (B1216630) core is a primary focus of ongoing research. nih.gov While various methods exist, achieving high levels of enantiomeric and diastereomeric purity in a cost-effective and scalable manner remains a key challenge. Future efforts will likely concentrate on the use of novel catalysts and chiral auxiliaries to control the stereochemistry of the dihydrobenzofuran ring system.

Recent advancements in transition-metal catalysis offer promising avenues for the stereoselective synthesis of dihydrobenzofuran derivatives. nih.gov For instance, rhodium-catalyzed intramolecular C-H insertion reactions of aryldiazoacetates have been shown to produce cis-2,3-dihydrobenzofurans with high enantio- and diastereoselectivity. acs.org Further research could adapt these methods for the synthesis of specific isomers of Methyl 5-amino-2,3-dihydrobenzofuran-2-carboxylate. Similarly, palladium-catalyzed enantioselective C-H activation followed by intramolecular C-O bond formation presents another viable strategy. cnr.it

The development of novel diastereoselective dirhodium carboxylate catalysts has also been reported for the construction of 2,3-dihydrobenzofuran skeletons with excellent trans enantiopurity and diastereoselectivity. nih.gov The application of such catalysts to substrates leading to this compound could provide efficient access to the trans isomers.

Future research is also expected to explore organocatalysis as a metal-free alternative for the stereoselective synthesis of this compound. Chiral phosphine (B1218219) catalysts, for example, have been successfully employed in the enantioselective formal [4+1] annulation of o-quinone methides to generate chiral dihydrobenzofurans. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of complex molecules like this compound. nih.govengineering.org.cn These computational tools can significantly accelerate the discovery of novel analogues with desired properties and predict efficient synthetic routes, thereby reducing the time and resources required for experimental work. nih.govjetir.org

The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is actively developing data-driven synthesis planning programs, which could be applied to streamline the synthesis of complex molecules like the one . nih.gov As these technologies mature, their application in the synthesis of this compound and its analogues will undoubtedly become more widespread.

Exploration of Unconventional Reactivity Patterns

Future research will likely delve into the unconventional reactivity patterns of the dihydrobenzofuran scaffold to develop novel synthetic methodologies and access a wider range of functionalized derivatives. nih.gov This includes exploring C-H functionalization, domino reactions, and the use of reactive intermediates like o-quinone methides.

The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis, offering a more atom-economical approach compared to traditional cross-coupling reactions. nih.gov Research into the selective C-H functionalization of the aromatic and dihydrofuran rings of this compound could lead to the efficient synthesis of novel analogues. For example, palladium-catalyzed C(sp³)–H and C(sp²)–H intramolecular coupling has been used to synthesize dihydrobenzofuran derivatives from alkyl phenyl ethers. nih.gov

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, provide a powerful tool for the rapid construction of complex molecular architectures. researchgate.net The development of novel domino reactions involving the dihydrobenzofuran core could streamline the synthesis of highly functionalized derivatives of this compound.

The use of in situ generated reactive intermediates, such as o-quinone methides, in cycloaddition reactions offers a versatile approach to the synthesis of dihydrobenzofurans. cnr.it Exploring the reactivity of these intermediates with different reaction partners could lead to the discovery of novel transformations and the synthesis of structurally diverse dihydrobenzofuran derivatives. The reactivity of the parent benzofuran (B130515) scaffold towards electrophiles, as dictated by frontier orbital theory, suggests that the carbon atoms of the furan (B31954) ring are more reactive, a principle that can be extended to explore the reactivity of the dihydrobenzofuran system. researchgate.net

Sustainable and Bio-inspired Synthetic Approaches for the Compound and its Analogues

In line with the growing emphasis on green chemistry, future research will increasingly focus on the development of sustainable and bio-inspired methods for the synthesis of this compound and its analogues. This involves the use of environmentally benign reagents, solvents, and catalysts, as well as drawing inspiration from biosynthetic pathways.